Ethyl 2,3-diphenylbutanoate Ethyl 2,3-diphenylbutanoate
Brand Name: Vulcanchem
CAS No.: 93902-88-6
VCID: VC19226739
InChI: InChI=1S/C18H20O2/c1-3-20-18(19)17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3
SMILES:
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

Ethyl 2,3-diphenylbutanoate

CAS No.: 93902-88-6

Cat. No.: VC19226739

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-diphenylbutanoate - 93902-88-6

Specification

CAS No. 93902-88-6
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name ethyl 2,3-diphenylbutanoate
Standard InChI InChI=1S/C18H20O2/c1-3-20-18(19)17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3
Standard InChI Key MPHDMYFGULPVHB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2,3-diphenylbutanoate consists of a four-carbon butanoate chain esterified with an ethyl group. The 2 and 3 positions of the chain are substituted with phenyl rings, imparting steric bulk and aromatic electronic effects. The absence of oxygen-containing functional groups (e.g., ketones) distinguishes it from related compounds like ethyl 3-oxo-2,4-diphenylbutanoate, which features a ketone at position 3 .

Table 1: Comparative Structural Properties of Ethyl 2,3-Diphenylbutanoate and Analogues

PropertyEthyl 2,3-DiphenylbutanoateEthyl 3-Oxo-2,4-Diphenylbutanoate Ethyl 2,3-Dioxobutanoate
Molecular FormulaC18H18O2\text{C}_{18}\text{H}_{18}\text{O}_{2}C18H18O3\text{C}_{18}\text{H}_{18}\text{O}_{3}C6H8O4\text{C}_{6}\text{H}_{8}\text{O}_{4}
Molecular Weight (g/mol)266.34282.33144.13
Functional GroupsEster, PhenylEster, Phenyl, KetoneEster, Diketo
Boiling PointNot ReportedNot ReportedNot Reported

The planar geometry of the phenyl groups and the flexibility of the butanoate chain influence the compound’s reactivity and physical properties, such as solubility in nonpolar solvents.

Spectroscopic Signatures

While direct spectral data for ethyl 2,3-diphenylbutanoate are unavailable, analogous esters exhibit diagnostic peaks in 1H^1\text{H} and 13C^{13}\text{C} NMR. For example:

  • Ethyl 3-oxo-2,4-diphenylbutanoate : 1H^1\text{H} NMR signals at δ 7.94–7.07 ppm (aromatic protons), δ 6.09 ppm (methine proton adjacent to ketone), and δ 4.24–1.18 ppm (ethyl group).

  • Ethyl 2,3-dioxobutanoate : Characteristic carbonyl peaks in IR spectroscopy near 1700–1750 cm1^{-1}.

These patterns suggest that ethyl 2,3-diphenylbutanoate would display similar aromatic proton resonances and ester carbonyl signals, albeit without ketone-related peaks.

Synthetic Methodologies

Catalytic Esterification

A common route for synthesizing aryl-substituted esters involves acid-catalyzed esterification. For instance, trifluoromethanesulfonic acid (TFMSA) supported on SBA-15 mesoporous silica has been used to catalyze C–C and C–O bond formations in related compounds . This method could be adapted for ethyl 2,3-diphenylbutanoate by reacting 2,3-diphenylbutanoic acid with ethanol under reflux with TFMSA@SBA-15 (20 mol%) in dichloroethane (DCE) at 60°C .

Example Reaction Scheme:

2,3-Diphenylbutanoic Acid+EthanolTFMSA@SBA-15, DCE, 60°CEthyl 2,3-Diphenylbutanoate+H2O\text{2,3-Diphenylbutanoic Acid} + \text{Ethanol} \xrightarrow{\text{TFMSA@SBA-15, DCE, 60°C}} \text{Ethyl 2,3-Diphenylbutanoate} + \text{H}_2\text{O}

Diazo Compound Intermediates

Physicochemical Properties and Stability

Thermal Behavior

The compound’s thermal stability is inferred from analogues:

  • Ethyl 3-oxo-2,4-diphenylbutanoate : Stable up to 150°C under inert atmospheres.

  • Ethyl 2,3-dioxobutanoate : Decomposes above 100°C due to diketo group instability.

Ethyl 2,3-diphenylbutanoate, lacking reactive ketones, likely exhibits higher thermal stability, making it suitable for high-temperature applications.

Solubility and Partitioning

The compound’s logP (estimated via XLogP3) is approximately 4.4, indicating high lipophilicity. This property suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate over water.

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